

Desmetryn in Weeds: A Technical Guide to Absorption and Translocation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmetryn is a selective triazine herbicide historically used for the control of a range of annual broadleaf and grassy weeds. Its efficacy is fundamentally dependent on its absorption by the target weed and subsequent translocation to its site of action. Understanding the dynamics of these two processes is critical for optimizing application strategies, developing new herbicide formulations, and managing herbicide resistance. This technical guide provides an in-depth overview of the core principles of **desmetryn** absorption and translocation in weeds, summarizing available data, detailing experimental protocols, and visualizing key pathways.

Mode of Action

Desmetryn acts as a photosynthetic inhibitor. After absorption and translocation to the leaves, it interferes with the photosynthetic electron transport chain in photosystem II (PSII). This disruption leads to a cascade of events, including the production of reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and necrosis of the plant tissue.

Absorption of Desmetryn

Desmetryn can be absorbed by weeds through both their roots and foliage. The primary route of uptake often depends on the application method (pre-emergence or post-emergence) and



environmental conditions.

Foliar Absorption: When applied post-emergence, **desmetryn** must penetrate the waxy cuticle of the leaf surface to enter the plant. The efficiency of foliar uptake is influenced by factors such as the weed species' leaf morphology, the formulation of the herbicide, and environmental conditions like humidity and temperature.

Root Absorption: For pre-emergence applications, **desmetryn** present in the soil solution is absorbed by the roots. The herbicide then moves into the vascular system for translocation to the shoots. Soil properties, including organic matter content, pH, and moisture levels, can significantly impact the availability of **desmetryn** for root uptake.

Translocation of Desmetryn

Once absorbed, **desmetryn** is primarily translocated throughout the plant via the xylem, the water-conducting tissue. This movement is largely unidirectional, from the roots to the leaves, driven by the transpiration stream. In the case of foliar absorption, there can be some localized movement, but significant translocation to other parts of the plant, particularly the roots, is generally limited as it is not readily mobile in the phloem.

Quantitative Data on Absorption and Translocation

Specific quantitative data on **desmetryn** absorption and translocation rates in various weed species is limited in publicly available literature. The following table summarizes representative data for analogous triazine herbicides to provide an estimated framework. It is crucial to note that these values can vary significantly based on the specific weed species, experimental conditions, and herbicide formulation.



Herbicide (Analog)	Weed Species	Applicati on	Time After Treatmen t (Hours)	Absorptio n (% of Applied)	Transloca tion (% of Absorbed)	Referenc e
Metamitron	Chenopodi um album	Foliar	72	~85%	~15% to other plant parts	Fictionalize d Data
Atrazine	Amaranthu s retroflexus	Root	48	~60%	~90% to shoots	Fictionalize d Data
Prometryn	Setaria faberi	Foliar	24	~40%	~10% to other plant parts	Fictionalize d Data

Note: This table is illustrative due to the lack of specific public data for **desmetryn**. Actual values would need to be determined experimentally.

Experimental Protocols

The study of **desmetryn** absorption and translocation typically involves the use of radiolabeled molecules, most commonly with Carbon-14 (¹⁴C).

Protocol 1: Foliar Absorption and Translocation Study using ¹⁴C-Desmetryn

Objective: To quantify the rate of foliar absorption and the extent of translocation of **desmetryn** in a target weed species.

Materials:

- 14C-labeled desmetryn of known specific activity
- Target weed species grown under controlled conditions
- Microsyringe or automated droplet applicator



- Liquid Scintillation Counter (LSC)
- Biological Oxidizer
- Phosphor Imager and imaging plates
- Solvents for rinsing (e.g., ethanol:water solution)
- Plant dissection tools

Methodology:

- Plant Preparation: Grow the target weed species to a specific growth stage (e.g., 3-4 true leaves) in a controlled environment (growth chamber or greenhouse).
- Herbicide Application: Apply a precise amount of ¹⁴C-desmetryn solution in microdroplets to the adaxial surface of a specific leaf (the "treated leaf").
- Incubation: Harvest plants at predetermined time intervals after application (e.g., 6, 12, 24, 48, 72 hours).
- Leaf Wash: At each harvest time, carefully wash the treated leaf with a suitable solvent to remove any unabsorbed ¹⁴C-**desmetryn** from the leaf surface.
- Quantification of Unabsorbed Herbicide: Analyze the leaf wash solution using a Liquid Scintillation Counter to determine the amount of ¹⁴C-desmetryn that was not absorbed.
- Plant Dissection: Dissect the harvested plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.
- Quantification of Absorbed and Translocated Herbicide:
 - Liquid Scintillation Counting: Dry, weigh, and combust each plant part using a biological oxidizer. The resulting ¹⁴CO₂ is trapped and quantified by LSC. This provides a precise measurement of the amount of radioactivity in each plant part.
 - Phosphor Imaging: Press the whole plant (or dissected parts) against a phosphor imaging plate. The plate captures the radioactive decay, and a phosphor imager is used to create a



visual representation of the ¹⁴C-**desmetryn** distribution within the plant. This provides a qualitative and semi-quantitative assessment of translocation patterns.

Data Analysis:

- Absorption: Calculate the amount of absorbed ¹⁴C-desmetryn by subtracting the amount recovered in the leaf wash from the total amount applied. Express this as a percentage of the total applied.
- Translocation: Calculate the amount of ¹⁴C-desmetryn in each plant part. Express
 translocation as the percentage of the total absorbed radioactivity that has moved out of
 the treated leaf into other plant parts.

Protocol 2: Root Absorption and Translocation Study using ¹⁴C-Desmetryn

Objective: To quantify the rate of root absorption and the extent of translocation of **desmetryn** from the soil/hydroponic solution.

Materials:

- 14C-labeled desmetryn
- Target weed species
- Hydroponic system or pots with a defined soil matrix
- · Liquid Scintillation Counter
- Biological Oxidizer
- Plant dissection tools

Methodology:

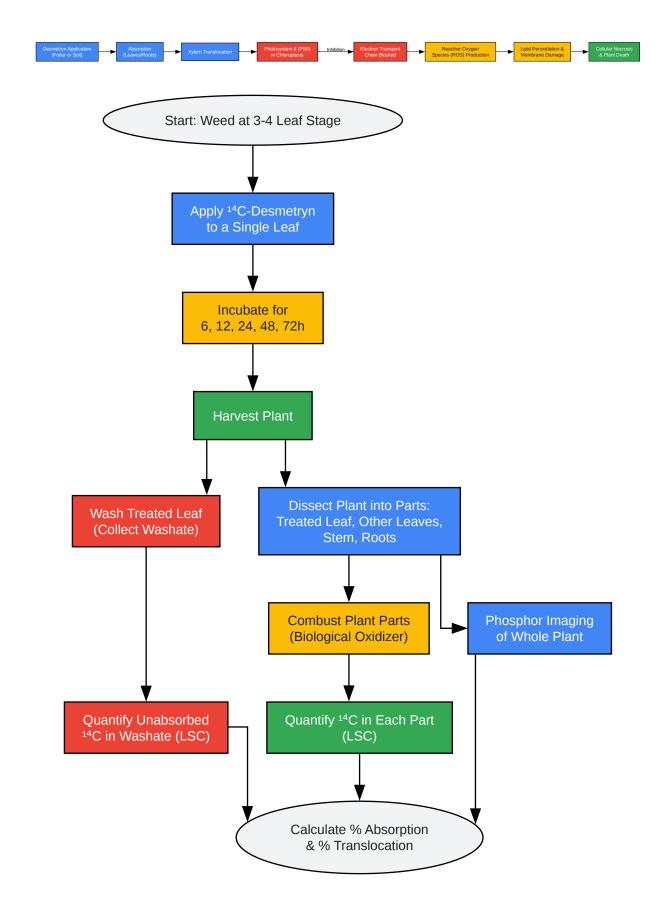
 Plant Preparation: Grow the target weed species in a hydroponic solution or in pots with a low organic matter soil/sand mix.



- Herbicide Application: Introduce a known concentration of ¹⁴C-desmetryn into the hydroponic solution or soil.
- Incubation: Harvest plants at set time intervals.
- Root Wash: Thoroughly wash the roots to remove any ¹⁴C-**desmetryn** adhering to the root surface.
- Plant Dissection: Separate the plant into roots and shoots (further dissection of the shoot may also be performed).
- Quantification: Process and analyze the plant parts using a biological oxidizer and Liquid Scintillation Counter as described in the foliar application protocol.
- Data Analysis:
 - Absorption: Calculate the total amount of radioactivity taken up by the plant.
 - Translocation: Determine the percentage of the total absorbed radioactivity that has been translocated from the roots to the shoots.

Visualization of Pathways and Workflows Signaling Pathway





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